(R,S,S)-VH032

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H30N4O3S |

|---|---|

Peso molecular |

430.6 g/mol |

Nombre IUPAC |

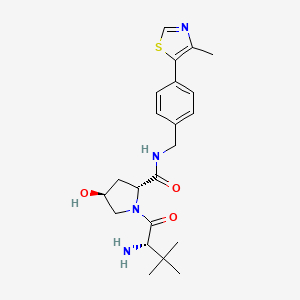

(2R,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19+/m0/s1 |

Clave InChI |

ZLOXMSNKPDWMEF-YQVWRLOYSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |

Origen del producto |

United States |

Foundational & Exploratory

(R,S,S)-VH032 Mechanism of Action in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the (R,S,S)-VH032 ligand and its core mechanism of action within Proteolysis Targeting Chimeras (PROTACs). It is designed to serve as a resource for researchers, scientists, and professionals involved in the field of targeted protein degradation and drug development. This document details the biochemical interactions, quantitative metrics, experimental methodologies, and relevant signaling pathways associated with the utilization of this compound in PROTAC technology.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] These molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]

This compound is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] As a crucial component of many PROTACs, this compound serves as the "anchor" that hijacks the VHL E3 ligase machinery. By incorporating VH032 into a PROTAC, researchers can direct the VHL ligase to a specific protein of interest for targeted degradation.[3] The stereochemistry of VH032 is critical for its high-affinity binding to VHL.

Core Mechanism of Action

The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase. This process can be broken down into the following key steps:

-

Binding Events: The PROTAC molecule, containing the this compound warhead, simultaneously binds to the protein of interest (POI) and the VHL E3 ligase complex. The formation of this ternary complex is a critical determinant of the PROTAC's efficacy.

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into smaller peptides.

-

Catalytic Cycle: After the degradation of the POI, the PROTAC molecule is released and can engage another target protein and VHL ligase, thus acting catalytically to induce the degradation of multiple protein copies.

Quantitative Data and Analysis

The efficacy of this compound and the PROTACs derived from it are characterized by several key quantitative parameters. These metrics are essential for comparing the potency and efficiency of different PROTAC molecules.

Binding Affinity (Kd)

The dissociation constant (Kd) measures the binding affinity of a ligand to its protein target. A lower Kd value indicates a stronger binding affinity.

| Ligand/PROTAC | Target | Kd (nM) | Assay Method | Reference |

| This compound | VHL | 185 | Fluorescence Polarization | |

| VH101 (VH032 analog) | VHL | 44 | Fluorescence Polarization | |

| BODIPY FL VH032 | GST-VCB | ~3.0 | TR-FRET |

Degradation Efficiency (DC50 and Dmax)

The degradation efficiency of a PROTAC is typically quantified by two parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-771 | BRD2/3/4 | 22Rv1 | <1 | >90 | |

| MZ1 | BRD4 | HEK293T | ~30 | >90 | |

| MS21 | pan-Akt | HEK-293 | Not specified | Not specified | |

| BETd-260 | BET proteins | MNNG/HOS, Saos-2 | Not specified | Not specified | |

| CRBN PROTAC | KRAS | NCI-H358 | 30 | Not specified | |

| VHL PROTAC | KRAS | NCI-H358 | 100 | Not specified |

Experimental Protocols

The characterization of this compound-based PROTACs relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of a PROTAC to its target protein and the E3 ligase.

Materials:

-

SPR instrument and sensor chips (e.g., CM5, NTA)

-

Purified target protein, E3 ligase complex (e.g., VCB), and PROTAC

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Ligand Immobilization: Immobilize the purified E3 ligase (e.g., biotinylated VCB complex on a streptavidin chip) onto the sensor chip surface.

-

Analyte Injection: Prepare a series of dilutions of the PROTAC (analyte) in running buffer.

-

Binary Interaction: Inject the PROTAC dilutions over the immobilized ligase to measure the binary binding kinetics (association and dissociation rates) and calculate the Kd.

-

Ternary Complex Formation: To measure ternary complex formation, inject a mixture of the PROTAC and the target protein over the immobilized ligase. The formation of the ternary complex will result in a larger binding response.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex in solution.

Materials:

-

TR-FRET compatible plate reader

-

Tagged proteins (e.g., His-tagged VHL, GST-tagged POI)

-

Lanthanide-labeled antibody (donor, e.g., Tb-anti-His)

-

Fluorescently labeled antibody (acceptor, e.g., AF488-anti-GST)

-

PROTAC compound

-

Assay buffer

Procedure:

-

Reagent Preparation: Prepare a solution containing the tagged VHL, tagged POI, donor-labeled antibody, and acceptor-labeled antibody in the assay buffer.

-

PROTAC Titration: Add a serial dilution of the PROTAC to the wells of a microplate.

-

Assay Incubation: Add the protein/antibody mixture to the wells containing the PROTAC. Incubate the plate to allow for ternary complex formation.

-

TR-FRET Measurement: Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the potency of ternary complex formation can be determined.

Signaling Pathways and Biological Consequences

The degradation of a target protein by a this compound-based PROTAC can have significant downstream effects on cellular signaling pathways. A prominent example is the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.

BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-MYC. Degradation of BET proteins by PROTACs leads to the downregulation of c-MYC expression, which in turn can inhibit cell proliferation and induce apoptosis in cancer cells.

Furthermore, studies have shown that BET protein degradation can impact other critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The degradation of BET proteins can lead to the suppression of Akt and mTOR signaling, further contributing to the anti-cancer effects of these PROTACs.

References

The Pivotal Role of (R,S,S)-VH032 in Advancing Targeted Protein Degradation

(R,S,S)-VH032 has emerged as a cornerstone molecule in the field of targeted protein degradation (TPD), a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of the function and application of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present key quantitative data for this compound-based PROTACs (Proteolysis Targeting Chimeras), and provide detailed experimental protocols for assays critical to the development of these novel therapeutics.

Core Concept: Hijacking the Ubiquitin-Proteasome System

This compound is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In its natural role, the VHL E3 ligase complex targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for ubiquitination and subsequent degradation by the proteasome under normal oxygen conditions.[3][4][5] this compound functions as a VHL/HIF-1α interaction inhibitor, and it is this property that makes it a critical component in the design of PROTACs.

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By incorporating this compound as the E3 ligase ligand, researchers can create PROTACs that effectively hijack the VHL E3 ligase and redirect it to a new protein target for degradation.

Quantitative Analysis of this compound-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the percentage of protein degraded at saturating PROTAC concentrations. The following tables summarize the degradation data for several prominent this compound-based PROTACs.

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |

| MZ1 | BRD4 | H661 | 8 nM | >95% | |

| H838 | 23 nM | >95% | |||

| HeLa | < 100 nM | Not Reported | |||

| AT1 | BRD4 | HeLa | >= 10 nM | Not Reported | |

| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines | < 1 nM - < 5 nM | >95% | |

| C004019 | Tau | HEK293-hTau | Not Reported | Significant degradation | |

| SH-SY5Y | Not Reported | Significant degradation |

Table 1: Degradation Efficiency of this compound-Based PROTACs Targeting Bromodomain-Containing Proteins. This table highlights the potent degradation of BRD proteins by MZ1, AT1, and ARV-771 in various cancer cell lines.

| PROTAC | Target Protein | Disease Model | Key Findings | Reference(s) |

| C004019 | Tau | Alzheimer's Disease Models (in vitro and in vivo) | Robustly promotes tau clearance via the ubiquitination-proteasome pathway. |

Table 2: Degradation Efficiency of a this compound-Based PROTAC Targeting Tau Protein. This table showcases the potential of this compound-based PROTACs in neurodegenerative diseases.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound-based PROTACs involves the induced formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Figure 1: Mechanism of action of a this compound-based PROTAC.

The VHL-HIF-1α signaling pathway is the native context in which VHL operates. Understanding this pathway is crucial for appreciating the hijacking mechanism employed by this compound-based PROTACs.

Figure 2: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

The development and characterization of this compound-based PROTACs rely on a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect chemiluminescence using an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Fluorescence Polarization (FP) Assay for VHL Binding

This competitive binding assay is used to determine the affinity of a PROTAC or its VHL ligand component for the VHL E3 ligase.

-

Reagents and Materials:

-

Purified VHL protein complex (VCB: VHL, Elongin B, and Elongin C)

-

Fluorescently labeled tracer (e.g., FAM-DEALA-Hyp-YIPD, a HIF-1α peptide mimic)

-

Assay buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

Test compounds (PROTACs or VHL ligands) dissolved in DMSO

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

-

-

Assay Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compounds or DMSO (for controls).

-

Add a pre-mixed solution of the VHL protein complex and the fluorescent tracer to all wells. Final concentrations should be optimized but can start at 50 nM VHL complex and 10 nM tracer.

-

Incubate the plate at room temperature for 60-90 minutes, protected from light, to reach binding equilibrium.

-

Measure fluorescence polarization using appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM).

-

-

Data Analysis:

-

Calculate the degree of inhibition based on the decrease in the polarization signal.

-

Determine IC50 values by fitting the data to a dose-response curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

TR-FRET is another powerful method for quantifying VHL binding, often offering higher sensitivity than FP assays.

-

Reagents and Materials:

-

Tagged VHL protein complex (e.g., His-tagged VCB)

-

Terbium-labeled anti-tag antibody (donor fluorophore)

-

Fluorescently labeled VHL ligand (e.g., BODIPY-FL-VH032, acceptor fluorophore)

-

Assay buffer

-

Test compounds in DMSO

-

White, low-volume 384-well plates

-

TR-FRET compatible plate reader

-

-

Assay Protocol:

-

Prepare serial dilutions of test compounds.

-

Add compounds or DMSO to the wells of a 384-well plate.

-

Add a pre-mixed solution of the tagged VHL complex, Tb-labeled anti-tag antibody, and fluorescent VHL ligand. Optimized starting concentrations could be 2 nM VHL, 2 nM antibody, and 4 nM fluorescent ligand.

-

Incubate for 90-120 minutes at room temperature, protected from light.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., ~620 nm for Terbium and ~665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Determine IC50 values from the dose-response curve of the TR-FRET ratio versus compound concentration.

-

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein by the recruited E3 ligase.

-

Reagents and Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant VHL E3 ligase complex

-

Recombinant target protein of interest

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Test PROTACs

-

-

Assay Protocol:

-

Set up reactions in microcentrifuge tubes containing the reaction buffer, E1, E2, VHL complex, target protein, ubiquitin, and the PROTAC at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the reaction products by Western blotting using an antibody against the target protein.

-

The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates poly-ubiquitination.

-

Experimental and Developmental Workflow

The discovery and development of a novel this compound-based PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.

Figure 3: A generalized workflow for the discovery and development of this compound-based PROTACs.

Conclusion

This compound has proven to be an indispensable tool in the advancement of targeted protein degradation. Its high affinity and specificity for the VHL E3 ligase have enabled the development of a multitude of potent and selective PROTACs against a wide range of therapeutic targets. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based degraders. As the landscape of TPD continues to expand, the foundational role of this compound is set to endure, driving the development of next-generation therapeutics for a host of challenging diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

(R,S,S)-VH032 as a von Hippel-Lindau (VHL) Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032 is a potent and selective small-molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions as an inhibitor of the VHL and hypoxia-inducible factor 1α (HIF-1α) protein-protein interaction.[1][2][3] This characteristic has positioned VH032 as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[2] This technical guide provides an in-depth overview of this compound, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Principles: VHL-Mediated Protein Degradation

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^).[2] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues. This post-translational modification is recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, this hydroxylation is inhibited, causing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in processes like angiogenesis. VH032 mimics the hydroxylated proline motif of HIF-1α, allowing it to bind to the same pocket on VHL and disrupt the native VHL:HIF-1α interaction.

Quantitative Data: Binding Affinity of VH032 and Related Ligands to VHL

The binding affinity of VH032 and its derivatives to the VHL complex has been characterized using various biophysical assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of VH032 and Analogs Determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

| Compound | IC50 (nM) | Ki (nM) |

| VH032 | 77.8 | 33.4 |

| VH298 | 44.0 | 18.9 |

| MZ1 | 14.7 | 6.3 |

| VH032 amine | 13,300 | 5,700 |

| Me-VH032 amine | 7,900 | 3,400 |

| BOC-VH032 | 4,900 | 2,100 |

| VH032 phenol | 34.0 | 14.6 |

| VH032-PEG4-amine | 5.9 | 6.8 |

Table 2: Binding Affinity of VH032 and Analogs Determined by Fluorescence Polarization (FP) Assay

| Compound | IC50 (nM) | Ki (nM) |

| VH032 | 352.2 | 142.1 |

| VH298 | 288.2 | 110.4 |

| MZ1 | 226.2 | 79.7 |

| BOC-VH032 | 16,300 | 8,000 |

| VH032 phenol | 212.5 | 77.9 |

| VH032-PEG4-amine | 430.8 | 181.0 |

Table 3: Dissociation Constants (Kd) for VH032 and Related Probes

| Compound/Probe | Method | Kd | Reference |

| VH032 | Not Specified | 185 nM | |

| BODIPY FL VH032 | TR-FRET | 3.01 nM | |

| BODIPY FL VH032 | FP Assay | 100.8 nM |

Signaling Pathways and Experimental Workflows

VHL-HIF-1α Signaling Pathway

Under normoxic conditions, VHL plays a crucial role in the degradation of HIF-1α. VH032 disrupts this process by competing with HIF-1α for binding to VHL.

Caption: VHL-HIF-1α signaling and VH032 inhibition.

Experimental Workflow: TR-FRET Competition Assay

This workflow illustrates the principle of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of a test compound for VHL.

Caption: TR-FRET competition assay workflow.

PROTAC Development Workflow Using VH032

VH032 serves as the VHL-recruiting ligand in a PROTAC. The PROTAC brings a target protein into proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and degradation.

Caption: PROTAC mechanism of action using VH032.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

This protocol is adapted from a general method for characterizing VHL ligands.

Materials:

-

GST-tagged VCB (VHL-ElonginC-ElonginB) complex

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

BODIPY FL VH032 (acceptor fluorescent probe)

-

Test compounds (e.g., this compound)

-

Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds dissolved in DMSO into the 384-well plates. Include positive controls (e.g., unlabeled VH032) and negative controls (DMSO only).

-

Reagent Preparation:

-

Prepare a solution of GST-VCB complex and Tb-anti-GST antibody in assay buffer.

-

Prepare a solution of BODIPY FL VH032 in assay buffer.

-

-

Reagent Addition:

-

Add the GST-VCB/Tb-anti-GST mixture to each well.

-

Add the BODIPY FL VH032 solution to each well.

-

Final concentrations in the assay could be, for example, 2 nM GST-VCB, 2 nM Tb-anti-GST, and 4 nM BODIPY FL VH032.

-

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader. Excite the donor (Terbium) at approximately 340 nm and measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 520 nm for BODIPY FL).

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Fluorescence Polarization (FP) Assay

This protocol outlines a competitive binding assay using fluorescence polarization.

Materials:

-

ELOB/ELOC/VHL complex

-

BODIPY FL VH032 (fluorescent probe)

-

Test compounds

-

VHL Assay Buffer (FP)

-

96-well or 384-well black plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation:

-

Thaw the ELOB/ELOC/VHL complex on ice and dilute to the desired concentration in VHL Assay Buffer.

-

Dilute the BODIPY FL VH032 probe to the working concentration in the assay buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup (for a 50 µL final volume):

-

To wells for "Test Inhibitor" and "Positive Control," add 40 µL of the diluted ELOB/ELOC/VHL complex.

-

To "Negative Control" wells, add 40 µL of VHL Assay Buffer.

-

To "Blank" wells, add 45 µL of VHL Assay Buffer.

-

Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

-

Add 5 µL of a known inhibitor (e.g., VH298) to the "Positive Control" wells.

-

Add 5 µL of buffer/DMSO to the "Negative Control" and "Blank" wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Probe Addition: Add 5 µL of the diluted BODIPY FL VH032 probe to all wells except the "Blank".

-

Final Incubation: Incubate for 30-45 minutes at room temperature with gentle shaking.

-

Measurement: Read the fluorescence polarization of the plate at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

Calculate the percentage of binding inhibition for each concentration of the test compound relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the curve to determine the IC50 value.

-

Conclusion

This compound is a well-characterized and indispensable tool in the field of targeted protein degradation. Its high affinity and selectivity for VHL make it an ideal E3 ligase-recruiting ligand for the development of PROTACs. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with VH032 and developing novel therapeutics based on the VHL-mediated degradation pathway. The continued exploration of VH032 and its derivatives will undoubtedly lead to further advancements in the treatment of a wide range of diseases.

References

An In-depth Technical Guide to (R,S,S)-VH032: A Ligand for the VHL E3 Ligase

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R,S,S)-VH032, a pivotal molecule in the field of targeted protein degradation. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, experimental protocols, and key data associated with this von Hippel-Lindau (VHL) E3 ligase ligand.

Chemical Structure and Properties

This compound is a synthetic small molecule that serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its chemical structure is fundamental to its function, enabling it to be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.

Chemical Structure:

The IUPAC name for this compound is (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while extensive data is available for its molecular formula and weight, specific experimental values for properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂N₄O₄S | [1] |

| Molecular Weight | 472.6 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | DMSO: ≥ 100 mg/mL (≥ 211.60 mM) | [2] |

| Ethanol: Soluble | ||

| Methanol: Soluble | ||

| Acetone: Not reported | ||

| Chloroform: Not reported |

In Vivo Formulation Solubility: [2]

| Formulation | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.5 mg/mL |

| 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL |

Mechanism of Action and Signaling Pathway

This compound functions as a crucial component of PROTACs by recruiting the VHL E3 ubiquitin ligase. This action hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein.

This compound is also an inhibitor of the VHL/HIF-1α interaction. Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows VHL to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In hypoxic conditions, PHDs are inactive, leading to the stabilization and accumulation of HIF-1α, which then promotes the transcription of genes involved in processes like angiogenesis and glycolysis. By binding to VHL, this compound can disrupt the VHL/HIF-1α interaction, leading to the stabilization of HIF-1α even under normoxic conditions.

Caption: VHL/HIF-1α signaling pathway and the role of this compound.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the synthesis of a key amine precursor, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032 amine), followed by an acetylation step. A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine has been developed, making it more accessible for PROTAC library construction.

Caption: A generalized workflow for the chemical synthesis of this compound.

A detailed protocol for the final acetylation step is as follows:

-

Dissolve VH032 amine in dichloromethane (DCM).

-

Add N,N-diisopropylethylamine (DIPEA).

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture.

-

Purify the product using a suitable method like preparative HPLC to obtain this compound.

Key Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

TR-FRET assays are commonly used to measure the binding affinity of ligands to VHL. This method relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Materials:

-

Tagged VHL protein complex (e.g., GST-tagged VCB)

-

Terbium-labeled anti-tag antibody (e.g., anti-GST-Tb)

-

Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

Test compounds (including this compound) dissolved in DMSO

-

White, low-volume 384-well plates

Protocol:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

In a 384-well plate, add the test compounds or DMSO (for controls) to the appropriate wells.

-

Add a pre-mixed solution of the tagged VHL protein complex, Tb-labeled anti-tag antibody, and the fluorescent VHL ligand in the assay buffer to all wells. Optimized concentrations are crucial, but a starting point could be 2 nM VHL complex, 2 nM anti-tag antibody, and 4 nM fluorescent ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes), protected from light, to allow the binding to reach equilibrium.

-

Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., ~620 nm for Terbium) and the acceptor emission (e.g., ~665 nm for the acceptor).

Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well. The degree of inhibition by the test compound is determined by the decrease in the TR-FRET signal. IC₅₀ values are then calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

Cell viability assays are essential to assess the cytotoxic effects of this compound or PROTACs containing this ligand. The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Test compounds (including this compound or derived PROTACs) dissolved in a suitable solvent (e.g., DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., SDS in HCl)

-

96-well plates

-

Microplate reader

MTT Assay Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of ~570 nm.

MTS Assay Protocol:

-

Follow steps 1 and 2 of the MTT protocol.

-

Add MTS reagent directly to the culture medium in each well.

-

Incubate for 1-4 hours at 37°C.

-

Read the absorbance at a wavelength of ~490 nm.

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curves.

Caption: Overview of TR-FRET and Cell Viability Assay workflows.

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds from various assays.

| Compound | Assay Type | Target | Value | Source |

| This compound | TR-FRET | VHL | IC₅₀: 77.8 nM | |

| Kᵢ: 33.4 nM | ||||

| FP Assay | VHL | IC₅₀: 352.2 nM | ||

| Kᵢ: 142.1 nM | ||||

| VH032 Amine | TR-FRET | VHL | IC₅₀: 13.3 µM | |

| Kᵢ: 5.7 µM | ||||

| VH298 | TR-FRET | VHL | IC₅₀: 44.0 nM | |

| Kᵢ: 18.9 nM | ||||

| FP Assay | VHL | IC₅₀: 288.2 nM | ||

| Kᵢ: 110.4 nM | ||||

| MZ1 (PROTAC) | TR-FRET | VHL | IC₅₀: 14.7 nM | |

| Kᵢ: 6.3 nM | ||||

| FP Assay | VHL | IC₅₀: 226.2 nM | ||

| Kᵢ: 79.7 nM |

This guide provides a foundational understanding of this compound for researchers in the field of targeted protein degradation. The provided data and protocols serve as a valuable resource for designing and conducting experiments involving this important VHL ligand.

References

The Crucial Role of Stereochemistry in VH032's Affinity for the VHL E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical impact of stereochemistry on the binding affinity of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding these stereochemical nuances is paramount for the rational design of effective Proteolysis Targeting Chimeras (PROTACs) and other therapeutics that leverage the VHL-mediated ubiquitin-proteasome system for targeted protein degradation. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the relevant biological pathways.

The Stereochemical Imperative of the Hydroxyproline Core

The interaction between VH032 and VHL is exquisitely sensitive to the stereochemical configuration of its (2S,4R)-hydroxyproline (Hyp) core. This specific arrangement is essential for mimicking the binding of the native VHL substrate, Hypoxia-Inducible Factor-1α (HIF-1α), which is post-translationally hydroxylated at key proline residues. The hydroxyl group of the trans-hydroxyproline in VH032 forms a critical hydrogen bond with the side chain of Ser110 within the VHL binding pocket, an interaction that is fundamental for high-affinity binding.

A study on fluorinated VH032 derivatives highlights this stereoselectivity. An analog incorporating (3R,4S)-3-fluoro-4-hydroxyproline, which maintains a similar ring pucker and hydroxyl orientation to the native (2S,4R)-hydroxyproline, exhibits a binding affinity to VHL that is comparable to the parent VH032. In stark contrast, the introduction of a (3S,4S)-3-fluoro-4-hydroxyproline epimer results in a dramatic, nearly 20-fold reduction in binding affinity[1][2][3][4][5]. This significant loss of affinity underscores the stringent stereochemical requirements of the VHL binding pocket.

Quantitative Analysis of VH032 and Analog Binding to VHL

The following table summarizes the binding affinities of VH032 and its stereochemically modified analogs for the VHL protein complex, as determined by Isothermal Titration Calorimetry (ITC).

| Compound | Hydroxyproline Moiety | Dissociation Constant (Kd) [nM] | Reference |

| VH032 | (2S,4R)-4-hydroxyproline | 185 ± 7 | |

| Analog 1 (14a) | (3R,4S)-3-fluoro-4-hydroxyproline | 244 ± 6 | |

| Analog 2 (14b) | (3S,4S)-3-fluoro-4-hydroxyproline | 3,080 ± 10 |

Experimental Protocols for Assessing VHL Binding

The determination of binding affinities for VHL ligands like VH032 is crucial for their development and optimization. Two common biophysical techniques employed for this purpose are Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

The VHL protein, typically as a complex with Elongin B and Elongin C (VCB), is extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

The VH032 ligand or its analogs are dissolved in the final dialysis buffer to ensure a precise buffer match and avoid heats of dilution. The concentration of the ligand is accurately determined.

-

-

ITC Experiment:

-

The VCB protein complex is loaded into the sample cell of the calorimeter at a concentration of approximately 10-20 µM.

-

The VH032 ligand is loaded into the injection syringe at a concentration 10-15 times that of the protein in the cell (e.g., 150-300 µM).

-

The experiment is performed at a constant temperature, typically 25°C.

-

A series of small injections (e.g., 2-3 µL) of the ligand into the protein solution are performed. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat of dilution, determined from control experiments (injecting ligand into buffer), is subtracted from the experimental data.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction.

-

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted by a labeled tracer molecule upon binding to a larger protein. It is a high-throughput method well-suited for screening and determining the inhibitory constants (Ki) of unlabeled ligands.

Methodology:

-

Reagents and Buffers:

-

VHL Protein Complex (VCB): Purified VCB complex.

-

Fluorescent Tracer: A fluorescently labeled peptide derived from HIF-1α (e.g., FAM-labeled 19-mer HIF-1α peptide) that binds to VHL with high affinity.

-

Assay Buffer: e.g., 100 mM sodium phosphate pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.5 mM DTT.

-

Test Compound: VH032 or its analogs dissolved in DMSO.

-

-

Assay Procedure (384-well plate format):

-

A solution of the VCB protein complex and the fluorescent tracer is prepared in the assay buffer. The concentrations are optimized to achieve a stable and significant polarization window.

-

The test compounds (VH032 analogs) are serially diluted in assay buffer containing a constant percentage of DMSO.

-

In a microplate, the VCB/tracer solution is mixed with the diluted test compounds.

-

Control wells include:

-

Maximum Polarization: VCB/tracer solution with buffer/DMSO only.

-

Minimum Polarization: Tracer solution with buffer/DMSO only (no VCB).

-

-

The plate is incubated at room temperature for a set period (e.g., 30-60 minutes) to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

The percentage of inhibition for each compound concentration is calculated relative to the maximum and minimum polarization controls.

-

The IC50 value (the concentration of the compound that inhibits 50% of the tracer binding) is determined by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

VHL Signaling Pathway and the Impact of VH032

The VHL protein is a key component of an E3 ubiquitin ligase complex that targets the α-subunit of the transcription factor HIF-1 for degradation. This process is crucial for cellular adaptation to changes in oxygen availability.

Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This modification creates a binding site for VHL. The VHL complex then polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome. This keeps HIF-1α levels low and prevents the transcription of hypoxia-responsive genes.

VH032 acts as a competitive inhibitor of the VHL-HIF-1α interaction. By binding to the same site on VHL that recognizes hydroxylated HIF-1α, VH032 prevents the recruitment of HIF-1α to the E3 ligase complex. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of genes involved in processes such as angiogenesis and glycolysis.

Caption: VHL signaling pathway and the inhibitory action of VH032.

Experimental Workflow for Characterizing VH032 Analogs

The development of novel VHL ligands often involves the synthesis of analogs with modified structures to improve properties such as binding affinity, cell permeability, and metabolic stability. A typical workflow for the characterization of these analogs is outlined below.

Caption: A typical experimental workflow for VH032 analog characterization.

References

An In-Depth Technical Guide to the VHL/HIF-1α Interaction and the Role of (R,S,S)-VH032

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical protein-protein interaction between the von Hippel-Lindau (VHL) tumor suppressor protein and the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α). It delves into the molecular mechanisms governing this interaction, its significance in cellular oxygen sensing, and its implications in disease, particularly cancer. Furthermore, this guide offers a detailed examination of (R,S,S)-VH032, a potent small molecule ligand of VHL, highlighting its utility as a chemical tool and a component of proteolysis-targeting chimeras (PROTACs).

The VHL/HIF-1α Interaction: A Master Regulator of Oxygen Homeostasis

Under normoxic (normal oxygen) conditions, the HIF-1α protein is continuously synthesized and rapidly degraded, maintaining it at low cellular levels.[1][2] This degradation is mediated by the VHL protein, which acts as the substrate recognition component of an E3 ubiquitin ligase complex.[3][4] The process begins with the oxygen-dependent hydroxylation of specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODD) of HIF-1α by prolyl hydroxylase domain enzymes (PHDs).[5] This post-translational modification creates a binding site for VHL. Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.

In hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. Consequently, HIF-1α is not hydroxylated and evades recognition by VHL. This leads to the stabilization and accumulation of HIF-1α in the nucleus, where it dimerizes with HIF-1β (also known as ARNT). The HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous proteins involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).

Dysregulation of the VHL/HIF-1α pathway, often through mutations in the VHL gene, leads to the constitutive stabilization of HIF-1α even in the presence of oxygen. This "pseudo-hypoxic" state drives the formation of highly vascularized tumors, as seen in VHL disease and a majority of sporadic clear cell renal cell carcinomas.

This compound: A Potent VHL Ligand and Chemical Probe

This compound is a synthetic, high-affinity ligand for the VHL protein. It was developed through structure-guided design to mimic the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the VHL/HIF-1α interaction. By binding to the same pocket on VHL that recognizes HIF-1α, this compound prevents the ubiquitination and subsequent degradation of HIF-1α, leading to its stabilization and the activation of the hypoxic response.

The primary utility of this compound and its analogs, such as VH032, is not as a direct therapeutic agent but as a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (like VH032 for VHL), a linker, and a ligand for a target protein of interest. By simultaneously binding to VHL and the target protein, the PROTAC brings the E3 ligase into close proximity with the target, inducing its polyubiquitination and degradation by the proteasome. This technology allows for the targeted degradation of proteins that are otherwise difficult to inhibit with traditional small molecules.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of VH032 and related compounds for the VHL protein, as determined by various biophysical and biochemical assays.

Table 1: Binding Affinity (Kd) of VHL Ligands

| Compound | Assay Method | Kd (nM) | Reference(s) |

| VH032 | Isothermal Titration Calorimetry (ITC) | 185 ± 7 | |

| VH032 | Surface Plasmon Resonance (SPR) | 185 | |

| VH101 | Surface Plasmon Resonance (SPR) | 44 | |

| FAM-DEALA-Hyp-YIPD (HIF-1α peptide) | Fluorescence Polarization (FP) | 560 | |

| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 3.0 (average) |

Table 2: Inhibitory Potency (IC50 and Ki) of VHL Ligands

| Compound | Assay Method | IC50 (nM) | Ki (nM) | Reference(s) |

| VH032 | TR-FRET | 77.8 | 33.4 | |

| VH298 | TR-FRET | 44.0 | 18.9 | |

| MZ1 (PROTAC) | TR-FRET | 14.7 | 6.3 | |

| VH032 phenol | TR-FRET | 34.0 | 14.6 | |

| VH032-PEG4-amine | TR-FRET | 5.9 | 6.8 | |

| Compound 1 | Fluorescence Polarization (FP) | 2290 | - | |

| Compound 15 | Fluorescence Polarization (FP) | 4100 | - |

Experimental Protocols

Detailed methodologies for key experiments used to study the VHL/HIF-1α interaction and characterize VHL ligands are provided below.

Co-Immunoprecipitation (Co-IP) to Detect VHL/HIF-1α Interaction

This protocol describes the co-immunoprecipitation of endogenous or overexpressed VHL and HIF-1α from cell lysates.

Materials:

-

Cells expressing VHL and HIF-1α (e.g., HEK293T, COS-7)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

-

Wash Buffer: Lysis buffer with 0.1% NP-40

-

Primary antibodies: anti-VHL and anti-HIF-1α

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture and treat cells as required (e.g., normoxia vs. hypoxia, drug treatment).

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-VHL) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-HIF-1α).

AlphaLISA Assay for VHL/HIF-1α Interaction

This homogeneous, no-wash immunoassay is suitable for high-throughput screening of inhibitors.

Materials:

-

Recombinant VCB (VHL, Elongin B, Elongin C) complex (e.g., GST-tagged)

-

Biotinylated HIF-1α peptide containing the hydroxylated proline residue

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

AlphaLISA Buffer

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in AlphaLISA Buffer.

-

In a 384-well microplate, add the test compound, biotinylated HIF-1α peptide, and GST-VCB complex.

-

Incubate for 60 minutes at room temperature.

-

Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics between VHL and its ligands.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant VCB complex (ligand)

-

This compound or other small molecules (analyte)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the VCB complex onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of the analyte (this compound) in running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to measure association.

-

After the association phase, flow running buffer over the surface to measure dissociation.

-

Regenerate the sensor surface between analyte injections using a low pH buffer.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Caption: The VHL/HIF-1α signaling pathway under normoxic and hypoxic conditions.

Caption: A typical experimental workflow for co-immunoprecipitation (Co-IP).

Caption: Mechanism of action for this compound in disrupting the VHL/HIF-1α interaction.

References

Methodological & Application

Application Notes and Protocols for Conjugating (R,S,S)-VH032 to a Target Protein Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,S,S)-VH032 is a potent and widely utilized E3 ubiquitin ligase ligand that specifically binds to the von Hippel-Lindau (VHL) protein.[1][2][3][4] In the field of targeted protein degradation, this compound serves as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

These application notes provide detailed protocols for the chemical conjugation of this compound to a ligand of a target protein, a crucial step in the development of novel PROTAC-based therapeutics. The protocols described herein cover two of the most common and robust bioconjugation strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

Pre-Conjugation Considerations

Before proceeding with the conjugation protocols, it is essential to have a well-characterized target protein ligand. The ligand must possess a suitable functional group for chemical ligation that is orthogonal to the rest of its structure, meaning it will not participate in unwanted side reactions. Furthermore, the point of attachment on the target ligand should be carefully chosen to minimize disruption of its binding affinity to the target protein.

This compound is commercially available with a variety of pre-functionalized linkers that terminate in reactive handles such as a primary amine (-NH₂), a carboxylic acid (-COOH), or an alkyne.[5] The choice of the functionalized VH032 derivative will dictate the conjugation strategy and the required functional group on the target protein ligand.

Experimental Protocols

Two primary protocols for the conjugation of this compound to a target protein ligand are detailed below.

Protocol 1: Amide Bond Formation

This protocol is suitable for conjugating a VH032 derivative containing a carboxylic acid with a target protein ligand containing a primary or secondary amine, or vice versa. The reaction is typically mediated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), in the presence of an activator, N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt), to form a more stable active ester intermediate.

Materials:

-

This compound with a terminal carboxylic acid or amine

-

Target protein ligand with a terminal amine or carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer (e.g., LC-MS) for analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound derivative (1.0 equivalent) and the target protein ligand (1.0-1.2 equivalents) in anhydrous DMF or DCM. The concentration will depend on the solubility of the reactants but is typically in the range of 10-100 mM.

-

Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activated species.

-

-

Activation of Carboxylic Acid:

-

To the solution from step 1, add NHS (1.5 equivalents) and EDC (1.5 equivalents).

-

If the reaction involves a hydrochloride salt of an amine, add DIPEA (2-3 equivalents) to neutralize the acid and act as a base catalyst. .

-

-

Conjugation Reaction:

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Quenching and Work-up:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product can be redissolved in a suitable solvent (e.g., DMSO) for purification.

-

-

Purification:

-

Purify the crude product by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using LC-MS to determine the molecular weight and NMR spectroscopy to verify the structure.

-

| Parameter | Value |

| Reactant Ratio (VH032:Ligand) | 1.0 : 1.0-1.2 |

| Coupling Reagents | EDC (1.5 eq), NHS (1.5 eq) |

| Base (if needed) | DIPEA (2-3 eq) |

| Solvent | Anhydrous DMF or DCM |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Purification Method | Preparative RP-HPLC |

Table 1: Summary of quantitative data for the amide bond formation protocol.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol is highly efficient and specific for the conjugation of a VH032 derivative containing a terminal alkyne with a target protein ligand containing an azide group, or vice versa.

Materials:

-

This compound with a terminal alkyne

-

Target protein ligand with a terminal azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to protect the protein)

-

Solvent system (e.g., a mixture of tert-butanol and water, or DMF)

-

RP-HPLC system for purification

-

Mass spectrometer (e.g., LC-MS) for analysis

-

NMR spectrometer for structural confirmation

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound-alkyne (1.0 equivalent) and the azide-modified target protein ligand (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).

-

-

Preparation of Catalyst:

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water. If working with sensitive biomolecules, pre-mix the CuSO₄ solution with THPTA (0.5 equivalents).

-

-

Conjugation Reaction:

-

To the solution of reactants, add the sodium ascorbate solution followed by the CuSO₄ solution (or the CuSO₄/THPTA pre-mixture).

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction is often rapid. Monitor the reaction progress by TLC or LC-MS.

-

-

Purification:

-

Upon completion, purify the reaction mixture directly using preparative RP-HPLC with a suitable gradient.

-

-

Characterization:

-

Analyze the purified product by LC-MS to confirm the molecular weight and by NMR to verify the formation of the triazole ring and the overall structure.

-

| Parameter | Value |

| Reactant Ratio (VH032-alkyne:Ligand-azide) | 1.0 : 1.0 |

| Catalyst | CuSO₄·5H₂O (0.1 eq) |

| Reducing Agent | Sodium Ascorbate (0.3 eq) |

| Ligand (optional) | THPTA (0.5 eq) |

| Solvent | t-BuOH/H₂O (1:1) or DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Purification Method | Preparative RP-HPLC |

Table 2: Summary of quantitative data for the CuAAC ("click chemistry") protocol.

Visualizations

Caption: Workflow for Amide Bond Formation.

Caption: Workflow for CuAAC ("Click Chemistry").

Signaling Pathway Context

The resulting this compound-ligand conjugate, a PROTAC, functions by hijacking the ubiquitin-proteasome system. The following diagram illustrates the induced proximity model of PROTAC action.

Caption: PROTAC Mechanism of Action.

References

Application Notes and Protocols: (R,S,S)-VH032 in NanoBRET™ Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NanoBRET™ Target Engagement (TE) Intracellular Assay is a powerful method for measuring the binding of compounds to specific protein targets within living cells.[1] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a luminescent donor and a fluorescent acceptor.[1][2][3] In this system, the target protein is fused to a bright, energy-efficient NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target protein acts as the acceptor.[2] When the tracer binds to the NanoLuc®-fused target, a BRET signal is generated. The addition of a competing compound, such as (R,S,S)-VH032, displaces the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity and target occupancy.

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation. Understanding the direct engagement of the VHL ligand component is critical for optimizing PROTAC efficacy. The NanoBRET™ TE assay provides a robust platform to quantify the intracellular interaction of this compound with VHL.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE assay for VHL target engagement follows a straightforward principle. HEK293 cells are transiently transfected with a vector expressing a VHL-NanoLuc® fusion protein. These cells are then treated with a specific, cell-permeable fluorescent tracer that binds to VHL. In the absence of a competing compound, the tracer binds to the VHL-NanoLuc® fusion protein, bringing the fluorophore in close proximity to the NanoLuc® luciferase. Upon addition of the NanoGlo® substrate, the luciferase emits light, which excites the tracer's fluorophore, resulting in a high BRET signal. When a competing VHL ligand like this compound is introduced, it displaces the fluorescent tracer from the VHL-NanoLuc® fusion protein. This increases the distance between the donor and acceptor, leading to a decrease in the BRET signal. The magnitude of this decrease is proportional to the concentration and affinity of the competing compound.

References

Application Notes and Protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay with (R,S,S)-VH032-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest, a linker, and a ligand for an E3 ubiquitin ligase. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2]

(R,S,S)-VH032 is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly utilized E3 ligases in PROTAC design.[3] Consequently, PROTACs incorporating this compound are of significant interest in drug development.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous, and sensitive assay technology ideally suited for studying the formation of these crucial ternary complexes in a high-throughput format. This document provides detailed application notes and protocols for utilizing TR-FRET to characterize the interaction of this compound-based PROTACs with their target proteins and the VHL E3 ligase.

Principle of the TR-FRET Assay for PROTACs

The TR-FRET assay for PROTACs relies on the proximity-dependent transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide, such as Terbium or Europium) to an acceptor fluorophore (such as a fluorescent protein or a small organic dye). When the donor and acceptor are brought into close proximity (typically <10 nm) by the formation of the ternary complex, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The ratio of the acceptor to donor emission is measured, providing a quantitative readout of complex formation.

There are two primary TR-FRET assay formats for characterizing PROTACs:

-

Ternary Complex Formation Assay: This assay directly measures the formation of the tripartite complex. Typically, the target protein and the E3 ligase are tagged with different labels that can be recognized by donor- and acceptor-conjugated antibodies or are directly labeled. The PROTAC mediates the formation of the complex, bringing the donor and acceptor into proximity and generating a FRET signal.

-

Competitive Binding Assay: This format is used to determine the binding affinity of a PROTAC or its constituent ligands to either the target protein or the E3 ligase. For this compound-based PROTACs, a fluorescently labeled VHL ligand, such as BDY FL VH032, can be used. Unlabeled VH032-containing compounds compete with the fluorescent probe for binding to the VHL E3 ligase, leading to a decrease in the FRET signal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological pathway and the general experimental workflow for a TR-FRET assay designed to measure the formation of a ternary complex mediated by a this compound-based PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General TR-FRET experimental workflow.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from TR-FRET assays for VHL ligands and a VH032-based PROTAC.

Table 1: Binding Affinities of VHL Ligands Determined by a Competitive TR-FRET Assay

| Compound | Ki (nM) | IC50 (nM) |

| VH032 | 41.2 | 42.17 - 48.27 |

| VH298 | 18.9 | 44.4 - 110.6 |

| MZ1 (PROTAC) | 6.3 | Not Reported |

Data is illustrative and derived from published studies. Actual values may vary based on experimental conditions.

Table 2: Ternary Complex Formation with a VH032-based PROTAC

| PROTAC Concentration | TR-FRET Signal (RFU) |

| 0 nM (Control) | 500 |

| 1 nM | 1500 |

| 10 nM | 4500 |

| 100 nM | 8000 |

| 1 µM | 6000 |

| 10 µM | 3000 |

This table illustrates the characteristic "hook effect" seen in PROTAC TR-FRET assays, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that do not lead to FRET.

Experimental Protocols

Protocol 1: Ternary Complex Formation Assay

This protocol is designed to directly measure the formation of the ternary complex between a target protein, a this compound-based PROTAC, and the VHL E3 ligase.

Materials:

-

GST-tagged target protein of interest

-

His-tagged VHL-ElonginB-ElonginC (VBC) complex

-

This compound-based PROTAC

-

TR-FRET Donor: Terbium-conjugated anti-GST antibody

-

TR-FRET Acceptor: Fluorescein- or AlexaFluor488-conjugated anti-His antibody

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well low-volume white assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the GST-tagged target protein, His-tagged VBC complex, and the PROTAC in the assay buffer.

-

Prepare working solutions of the donor and acceptor antibodies in the assay buffer. The optimal concentrations should be determined empirically but typically range from 1-10 nM for the antibodies and 5-50 nM for the proteins.

-

-

Assay Protocol:

-

In a 384-well plate, add 5 µL of the PROTAC at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 10 µM). Include a no-PROTAC control (assay buffer with DMSO).

-

Add 5 µL of a pre-mixed solution of the GST-tagged target protein and the Terbium-conjugated anti-GST antibody to each well.

-

Add 5 µL of a pre-mixed solution of the His-tagged VBC complex and the Fluorescein-conjugated anti-His antibody to each well.

-

The final volume in each well should be 15 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined for each specific system.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader. Set the excitation wavelength to 340 nm and measure the emission at both the donor (e.g., 495 nm for Terbium) and acceptor (e.g., 520 nm for Fluorescein) wavelengths with a time delay of 60-100 µs.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.

-

Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.

-

The resulting curve will typically be bell-shaped, characteristic of the "hook effect". The peak of the curve represents the optimal concentration for ternary complex formation.

-

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of an unlabeled this compound-containing compound for the VHL E3 ligase.

Materials:

-

GST-tagged VHL-ElonginB-ElonginC (VBC) complex

-

BDY FL VH032 (fluorescent VHL probe)

-

Unlabeled this compound-based compound (competitor)

-

TR-FRET Donor: Terbium-conjugated anti-GST antibody

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well low-volume white assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the GST-tagged VBC complex, BDY FL VH032, and the unlabeled competitor compound in the assay buffer.

-

Prepare a working solution of the Terbium-conjugated anti-GST antibody in the assay buffer.

-

-

Assay Protocol:

-

In a 384-well plate, add 5 µL of the unlabeled competitor compound at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 30 µM). Include a no-competitor control.

-

Add 5 µL of a pre-mixed solution of the GST-tagged VBC complex and the Terbium-conjugated anti-GST antibody to each well.

-

Add 5 µL of BDY FL VH032 to each well. The final concentration of BDY FL VH032 should be at or below its Kd for the VBC complex (approximately 3 nM).

-

The final volume in each well should be 15 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 90-300 minutes, protected from light. The TR-FRET signal with BDY FL VH032 is reported to be stable within this time frame.

-

-

Data Acquisition:

-